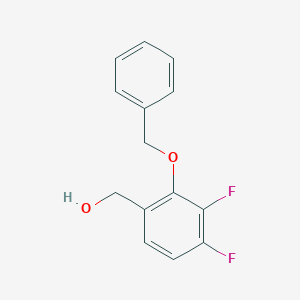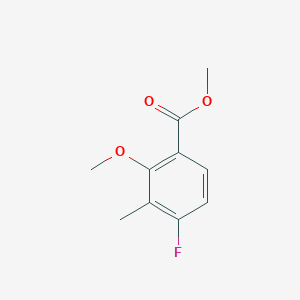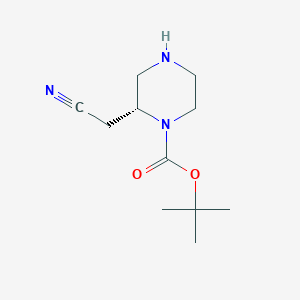
2,6-Difluoro-3-iodophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
DFIPBA has a complex chemical structure that includes the boron atom attached to a phenyl group with two fluorine atoms and one iodine atom. The molecular formula of DFIPBA is C6H4BF2IO2 .Chemical Reactions Analysis
DFIPBA can be used in various chemical reactions. For example, it can be used in the Suzuki-Miyaura cross-coupling reactions. It can also be used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .Physical And Chemical Properties Analysis
DFIPBA is a yellow powder or crystalline solid with a melting range between 183-185 ͦ C. It is soluble in a range of solvents including DMSO, THF, and DMF. The molecular weight of DFIPBA is 283.81 g/mol .Aplicaciones Científicas De Investigación
Building Blocks in Organic Synthesis
2,6-Difluoro-3-iodophenylboronic acid is a highly valuable building block in organic synthesis . It’s used in various chemical transformations where the valuable boron moiety remains in the product .
Suzuki-Miyaura Coupling
One of the most important applications of organoboron compounds like 2,6-Difluoro-3-iodophenylboronic acid is in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction used to synthesize biaryl compounds .
Protodeboronation
Protodeboronation of pinacol boronic esters is another application of 2,6-Difluoro-3-iodophenylboronic acid . This process involves the removal of the boron moiety at the end of a sequence if required .
Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, 2,6-Difluoro-3-iodophenylboronic acid allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .
Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation of 2,6-Difluoro-3-iodophenylboronic acid was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex natural products with interesting biological activities .
Synthesis of (−)-Δ8-THC and Cholesterol
The hydromethylation sequence of 2,6-Difluoro-3-iodophenylboronic acid was applied to methoxy protected (−)-Δ8-THC and cholesterol . This demonstrates the utility of this compound in the synthesis of complex molecules .
Safety and Hazards
Mecanismo De Acción
Target of Action
2,6-Difluoro-3-iodophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the molecules involved in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, the boron moiety of the compound is transferred from boron to palladium . This process involves the compound acting as a formally nucleophilic organic group .
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling . This coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety of the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its chemical structure and the nature of the boronic ester moiety . The boronic ester moiety is more stable than organoboranes, which contributes to the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This leads to the synthesis of a wide variety of organic compounds .
Action Environment
The action of 2,6-Difluoro-3-iodophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound’s stability and efficacy in the Suzuki–Miyaura coupling are enhanced by its increased stability compared to organoboranes . This increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Propiedades
IUPAC Name |
(2,6-difluoro-3-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWMBFITYXKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)I)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-iodophenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

